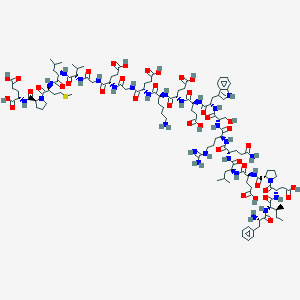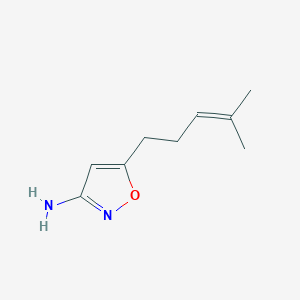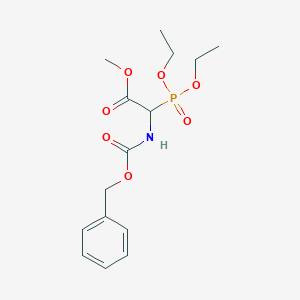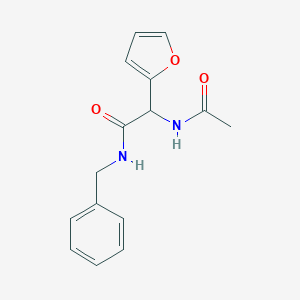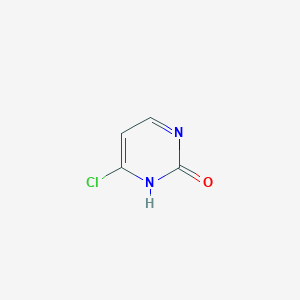
6-Chloropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 6-Chloropyrimidin-2(1H)-one, such as 4,6-diarylpyrimidin-2(1H)-ones, has been achieved through one-pot, multi-component reactions. A notable method involves using chlorotrimethylsilane as an efficient promoter in the cyclisation condensation of arylketones, substituted benzaldehydes, and urea. This process is facilitated under air in DMF/CH3CN, highlighting the operational simplicity and high yields of the reaction, making it an attractive method for constructing the pyrimidine ring (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to 6-Chloropyrimidin-2(1H)-one, including various substituted pyrimidines, has been elucidated through NMR, IR, and X-ray crystallography. These studies confirm the regiochemistry of the compounds and provide insight into their electronic structure, which is crucial for understanding their chemical behavior (Donkor et al., 1995).
Chemical Reactions and Properties
6-Chloropyrimidin-2(1H)-one and its derivatives participate in a variety of chemical reactions, showcasing their versatility. For instance, they undergo cyclocondensation reactions involving chlorovinyl aldehyde and amino pyrimidines, leading to the formation of structurally complex pyrimidines with potential antimicrobial activity (Donkor et al., 1995).
Aplicaciones Científicas De Investigación
Fungicidal Activity
- Scientific Field : Medicinal Chemistry Research
- Application Summary : 6-Chloropyrimidin-2(1H)-one is used in the synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . These derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
- Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Kinase Inhibitor Scaffolds
- Scientific Field : Organic & Biomolecular Chemistry
- Application Summary : 6-Chloropyrimidin-2(1H)-one is used in the synthesis of fused pyrimidines as kinase inhibitor scaffolds . These inhibitors are used in the treatment of diseases where kinase function has been deregulated .
- Methods of Application : The 2-amino-pyrido[3,4-d]pyrimidine core was synthesized and modified to give novel compounds with potential as kinase inhibitors .
- Results or Outcomes : The synthesized compounds have potential as kinase inhibitors .
Fischer Hepp Type Rearrangement in Pyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : 6-Chloropyrimidin-2(1H)-one is used in the Fischer Hepp type rearrangement in pyrimidines . This is the first example of such a rearrangement in pyrimidines .
- Methods of Application : The rearrangement process involves the use of various compounds and specific reaction conditions . For instance, N-Benzyl-6-chloro-2-methylpyrimidin-4-amine was obtained as a yellowish wax with a yield of 94% .
- Results or Outcomes : The rearrangement process resulted in new compounds with unique properties .
Synthesis of Kinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : 6-Chloropyrimidin-2(1H)-one is used in the synthesis of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile, a potential kinase inhibitor .
- Methods of Application : The compound was synthesized under specific reaction conditions, including a reaction temperature of 27-97°C for 7 hours .
- Results or Outcomes : The synthesis resulted in the compound 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile with potential as a kinase inhibitor .
Fischer Hepp Type Rearrangement in Pyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : 6-Chloropyrimidin-2(1H)-one is used in the Fischer Hepp type rearrangement in pyrimidines . This is the first example of such a rearrangement in pyrimidines .
- Methods of Application : The rearrangement process involves the use of various compounds and specific reaction conditions . For instance, N-Benzyl-6-chloro-2-methylpyrimidin-4-amine was obtained as a yellowish wax with a yield of 94% .
- Results or Outcomes : The rearrangement process resulted in new compounds with unique properties .
Synthesis of Kinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : 6-Chloropyrimidin-2(1H)-one is used in the synthesis of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile, a potential kinase inhibitor .
- Methods of Application : The compound was synthesized under specific reaction conditions, including a reaction temperature of 27-97°C for 7 hours .
- Results or Outcomes : The synthesis resulted in the compound 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile with potential as a kinase inhibitor .
Direcciones Futuras
The future directions for “6-Chloropyrimidin-2(1H)-one” could involve further studies on its synthesis, properties, and potential applications. For instance, imidazo[1,2-a]pyridines, which are structurally similar to pyrimidines, have been attracting substantial interest due to their potential pharmaceutical applications .
Propiedades
IUPAC Name |
6-chloro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHNGYWHLLJFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531552 |
Source


|
| Record name | 6-Chloropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrimidin-2(1H)-one | |
CAS RN |
80927-55-5 |
Source


|
| Record name | 6-Chloropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


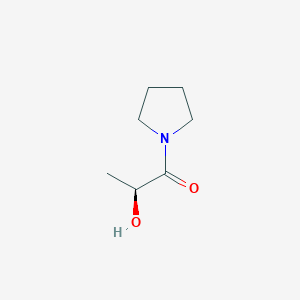
![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
